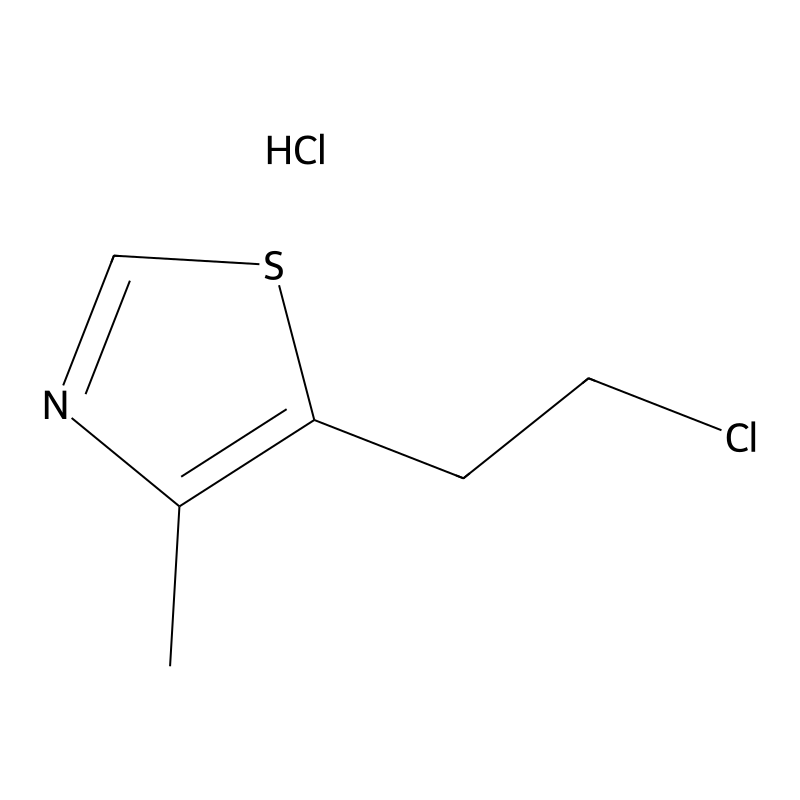

Chlormethiazole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Animal studies

Chlormethiazole hydrochloride is used in animal models to induce a state of drowsiness or sleep without significantly affecting muscle relaxation or coordination. This allows researchers to study the effects of medications or procedures on animals in a more controlled setting. (Source: )

Neuroprotective effects

Research suggests that chlormethiazole hydrochloride may have neuroprotective qualities. Some studies have shown it can help prevent damage to nerve cells in animal models of stroke and MDMA (ecstasy) exposure. (Source: .pubmed/7539115)

Investigating mechanisms of action

Researchers are interested in understanding how chlormethiazole hydrochloride works at a cellular level. This may provide insights into the development of new medications for sedation, epilepsy, and other neurological conditions.

Chlormethiazole hydrochloride is a thiazole derivative with the chemical formula C₆H₈ClNS and a molar mass of 161.65 g/mol. It is characterized by its sedative and hypnotic effects, acting as a positive allosteric modulator at the gamma-aminobutyric acid (GABA) A receptor complex. This mechanism enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system .

- Oxidation: The compound can undergo oxidation reactions, which may involve cytochrome P450 enzymes.

- Hydrolysis: In aqueous environments, chlormethiazole can hydrolyze to form various products.

- Substitution Reactions: The presence of chlorine in its structure allows for nucleophilic substitution reactions.

These reactions are critical for understanding its metabolic pathways and interactions within biological systems.

Chlormethiazole hydrochloride exhibits a range of biological activities:

- Sedative Effects: It is primarily used to manage symptoms of alcohol withdrawal due to its sedative properties.

- Anticonvulsant Activity: The compound has been utilized in treating seizures by enhancing GABAergic transmission .

- Neuroprotective Properties: Some studies suggest that it may provide neuroprotection during hypoxic conditions .

Its potency as a CYP2E1 enzyme inhibitor slows down ethanol metabolism, making it particularly useful in clinical settings for patients undergoing alcohol detoxification .

The synthesis of chlormethiazole hydrochloride typically involves:

- Condensation Reactions: The initial step often includes the condensation of 2-chloroethylamine with 4-methylthiazole.

- Hydrochloride Formation: The resulting base can be converted into its hydrochloride salt form through reaction with hydrochloric acid.

This method ensures high purity and efficacy of the final product.

Chlormethiazole hydrochloride has several clinical applications:

- Alcohol Withdrawal Treatment: It is primarily indicated for managing acute alcohol withdrawal symptoms.

- Sedation: Used in various medical settings to induce sedation prior to surgical procedures or in intensive care units.

- Anticonvulsant Therapy: Occasionally employed as an adjunctive treatment for seizure disorders.

Due to its potential toxicity and risk of overdose, its use is generally restricted to controlled environments like hospitals .

Chlormethiazole hydrochloride interacts with various substances:

- CYP Enzyme Inhibition: It inhibits cytochrome P450 enzymes (CYP2E1 and CYP2B6), affecting the metabolism of other drugs and potentially leading to increased plasma concentrations of co-administered medications .

- Alcohol Interaction: The compound's sedative effects are significantly amplified when taken with alcohol, increasing the risk of respiratory depression and overdose .

Understanding these interactions is crucial for safe prescribing practices.

Several compounds share structural or functional similarities with chlormethiazole hydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Primary Use | Unique Characteristics |

|---|---|---|---|

| Diazepam | Benzodiazepine | Anxiety treatment | Longer half-life; lower overdose risk |

| Phenobarbital | Barbiturate | Seizure control | Potent CNS depressant; risk of dependency |

| Zaleplon | Non-benzodiazepine | Sleep aid | Rapid onset; short duration of action |

Chlormethiazole's unique mechanism as a GABA A receptor modulator distinguishes it from these compounds, particularly in its specific application for alcohol withdrawal management .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (88.64%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant